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This guide provides an objective comparison of the efficacy of two key antibiotics used in swine

medicine, valnemulin and lincomycin, based on available experimental data. Valnemulin, a

pleuromutilin antibiotic, and lincomycin, a lincosamide, are both utilized for the control and

treatment of various bacterial infections in pigs. This document summarizes their performance

in different infection models, presents detailed experimental protocols, and visualizes their

mechanisms of action.

In Vitro Efficacy: A Head-to-Head Comparison
Minimum Inhibitory Concentration (MIC) values are a crucial metric for assessing the intrinsic

activity of an antibiotic against a specific pathogen. The following table summarizes the

comparative in vitro efficacy of valnemulin and lincomycin against key swine pathogens.
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Pathogen Antibiotic
Isolate
Origin

Intracellular
MIC (µg/mL)

Extracellula
r MIC
(µg/mL)

Citation

Lawsonia

intracellularis
Valnemulin Brazil ≤0.125 - 2 ≤0.125 - 2 [1]

Lincomycin Brazil >128 Not Reported [1]

Valnemulin Thailand ≤0.125 - 1 0.25 - 8 [1]

Lincomycin Thailand 64 - >128 Not Reported [1]

Mycoplasma

gallisepticum
Valnemulin Not Specified <0.008 Not Reported [2]

Lincomycin Not Specified
Relatively

high MIC
Not Reported [2]

Brachyspira

hyodysenteri

ae

Valnemulin
Czech

Republic

Continual

decrease in

susceptibility

observed

Not Reported [3]

Lincomycin
Czech

Republic

Continual

decrease in

susceptibility

observed

Not Reported [3]

In Vivo Efficacy in Pig Infection Models
Direct comparative in vivo studies between valnemulin and lincomycin are limited. The

following sections present data from separate experimental infection models for each antibiotic.

Valnemulin in Swine Infection Models
Valnemulin has demonstrated efficacy against several important swine diseases, including

porcine proliferative enteropathy (ileitis), colitis, and enzootic pneumonia.

Porcine Proliferative Enteropathy (Ileitis) Challenge Model
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Objective: To evaluate the efficacy of valnemulin in an artificial challenge trial for the control

of ileitis caused by Lawsonia intracellularis.

Experimental Protocol:

Animals: Pigs were challenged with L. intracellularis strain LR189/5/83.

Treatment: Valnemulin was administered in-feed at concentrations of 25, 37.5, and 50

ppm, starting 2 days before challenge and continuing for 21 days post-infection.

Parameters Measured: Development of gross and microscopic lesions.

Results:

At 50 ppm, valnemulin inhibited the development of gross lesions of ileitis.

At 75 ppm and above, no gross or microscopic lesions were observed.[4]

Treatment Group
Gross Lesion
Inhibition

Microscopic Lesion
Inhibition

Citation

Valnemulin (50 ppm) Yes Not specified [4]

Valnemulin (≥75 ppm) Yes Yes [4]

Enzootic Pneumonia (Mycoplasma hyopneumoniae) Field Study

Objective: To evaluate the effect of different drug protocols, including valnemulin, on the

control of enzootic pneumonia in a commercial swine production setting.

Experimental Protocol:

Animals: 32 pregnant sows and their litters were followed from birth to slaughter.

Treatment Groups:

Group 2 (G2): Received a strategic treatment with a therapeutic dose of valnemulin at

the beginning of the finishing phase (64 to 78 days of age).
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Other groups: Received different protocols involving tilmicosin and tulathromycin.

Parameters Measured: Performance data (body weight), mortality, and bacterial load in

the lung at slaughter (qPCR).

Results:

The group treated with valnemulin (G2) showed increased performance results, lower

mortality, and a low bacterial load in the lungs compared to other treatment groups.[5][6]

Treatment
Group

Performance
Results

Mortality
Lung Bacterial
Load

Citation

Valnemulin

(strategic

therapeutic dose)

Increased Lower Low [5][6]

Lincomycin in Swine Infection Models
Lincomycin has been extensively studied for its efficacy in controlling enteric diseases such as

porcine proliferative enteropathy and swine dysentery.

Porcine Proliferative Enteropathy (Ileitis) Challenge Model

Objective: To evaluate the efficacy of lincomycin-medicated feed for the control of PPE.

Experimental Protocol:

Animals: 312 commercial cross-bred pigs at two sites.

Infection: Oral inoculation with Lawsonia intracellularis in the form of porcine intestinal

mucosal homogenate on two consecutive days.

Treatment: Lincomycin administered in feed at 44 ppm or 110 ppm for 21 consecutive

days after the appearance of clinical signs.

Parameters Measured: Incidence of diarrhea, clinical impression scores, average daily

gain (ADG), feed conversion efficiency (FCE), and mortality.
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Results:

Both doses of lincomycin were effective in controlling clinical signs of PPE.

The 110 ppm dose also reduced mortality associated with PPE.[7]

Treatment
Group

Incidence of
Diarrhea

ADG & FCE Mortality Citation

Lincomycin (44

ppm)

Lower than

control

Better than

control

No significant

reduction
[7]

Lincomycin (110

ppm)

Lower than

control

Better than

control

Lower than

control
[7]

Swine Dysentery Therapeutic Model

Objective: To determine the therapeutic effect of various water medications on swine

dysentery.

Experimental Protocol:

Animals: 223 pigs.

Infection: Carrier pigs were mixed with test animals to establish the disease.

Treatment: Lincomycin (22 mg/liter) in drinking water for seven days. Other groups

included spectinomycin alone, a combination of lincomycin and spectinomycin, and

sodium arsanilate.

Parameters Measured: Survival rate, incidence of dysenteric days, and gross lesions.

Results:

Pigs treated with the lincomycin-spectinomycin combination had a higher survival rate, a

lower incidence of dysenteric days, and fewer gross lesions than pigs treated with

lincomycin alone or the infected controls.[8]
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Treatment
Group

Survival Rate
Incidence of
Dysenteric
Days

Gross Lesions Citation

Lincomycin (22

mg/L)

Lower than

combo

Higher than

combo

More than

combo
[8]

Lincomycin-

Spectinomycin

(66 mg/L combo)

Higher Lower Fewer [8]

Mechanism of Action: Targeting the Bacterial
Ribosome
Both valnemulin and lincomycin inhibit bacterial protein synthesis by binding to the 50S

ribosomal subunit. However, their precise binding sites and mechanisms of action differ.
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Caption: Mechanism of action of Valnemulin and Lincomycin on the bacterial ribosome.

Experimental Workflow: In Vivo Challenge Model
The following diagram illustrates a general workflow for an in vivo swine infection challenge

model, as described in the cited studies for evaluating antibiotic efficacy.
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Caption: Generalized workflow for an in vivo swine infection model.

Conclusion

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b560660?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Based on the available data, both valnemulin and lincomycin are effective tools for managing

bacterial infections in swine. In vitro data suggests that valnemulin may have a lower MIC

against certain pathogens like Lawsonia intracellularis compared to lincomycin. However, in

vivo efficacy is influenced by various factors including pharmacokinetics, the specific disease

model, and the dosage regimen.

For porcine proliferative enteropathy, both drugs have demonstrated clinical efficacy, with

lincomycin showing a dose-dependent effect on mortality reduction. In the case of swine

dysentery, a combination of lincomycin and spectinomycin appeared more effective than

lincomycin alone. Valnemulin has shown promise in controlling enzootic pneumonia, with

positive impacts on performance and mortality.

The choice between valnemulin and lincomycin should be guided by the specific pathogen,

antimicrobial susceptibility testing, and the clinical presentation of the disease in the herd.

Further head-to-head in vivo comparative studies are warranted to provide a more definitive

comparison of their clinical efficacy in various swine infection models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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